High-Strength Comparator-Based Quantitative Evidence Is Currently Unavailable from Primary Sources
A systematic search of primary research papers, patents, and authoritative databases (PubMed, Google Patents, PubChem, ChEMBL, RCSB PDB, BindingDB) was conducted for Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)- (CAS 825630-52-2). The search revealed that this compound is cataloged as a commercial screening compound but does not appear as a specifically characterized entity in any peer-reviewed journal article, public patent, or curated bioactivity database identified during this analysis. While literature exists for the broader imidazo[1,2-a]pyrazin-8-amine chemotype—demonstrating low-nanomolar Brk/PTK6 inhibition for tool compounds [1] and selective hA₃/hA₂A adenosine receptor antagonism for structurally related analogs [2]—no direct, quantitative, comparator-backed activity data (e.g., IC₅₀, Kᵢ, selectivity panel results) have been identified for the specific 3-(1H-indol-4-yl) derivative within the primary, citable literature. Vendor-reported adenosine receptor IC₅₀ values (hA₃: 12 nM; hA₂A: 28 nM) are present on chemical supplier websites, but these sources either fall under explicit exclusion criteria for this analysis or lack traceable primary publication support. Consequently, a rigorous, data-driven quantitative comparison against a defined close analog cannot be constructed at this time. This evidence gap should be a key consideration in procurement decisions: if quantitative target engagement data with documented comparator analysis is a requirement, users should request primary characterization data from the supplier before relying on this compound as a reference standard.
| Evidence Dimension | Quantitative bioactivity data (IC₅₀, Kᵢ) and selectivity profile versus defined comparator |
|---|---|
| Target Compound Data | No primary publication- or patent-derived quantitative data identified for CAS 825630-52-2 |
| Comparator Or Baseline | N/A – No comparator analysis possible in the absence of primary target compound data |
| Quantified Difference | N/A |
| Conditions | N/A – Primary data from validated biochemical or cell-based assays not found in allowed sources |
Why This Matters
The absence of peer-reviewed, comparator-backed quantitative data for this specific compound means that its differentiation from structural analogs cannot be scientifically verified at present, which directly impacts the confidence with which it can be selected as a targeted research tool.
- [1] Mahmoud KA, Krug M, Wersig T, et al. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorg Med Chem Lett. 2011;21(19):5870-5875. doi:10.1016/j.bmcl.2011.07.091 View Source
- [2] Poli D, Catarzi D, Colotta V, et al. Imidazo[1,2-a]pyrazin-8-amine core for the design of new adenosine receptor antagonists: Structural exploration to target the A3 and A2A subtypes. Eur J Med Chem. 2017;125:611-628. doi:10.1016/j.ejmech.2016.09.076 View Source
